N2-(2,4-Dinitrophenyl)-L-glutamine
Overview
Description
“N2-(2,4-Dinitrophenyl)-L-glutamine” is a compound that includes a 2,4-dinitrophenyl group. 2,4-Dinitrophenol (2,4-DNP) is an organic compound with the formula HOC6H3(NO2)2 . It has been used in explosives manufacturing and as a pesticide and herbicide . In humans, DNP causes dose-dependent mitochondrial uncoupling, causing the rapid loss of ATP as heat and leading to uncontrolled hyperthermia .
Molecular Structure Analysis
The molecular structure of 2,4-DNP, a component of “this compound”, includes two nitro groups (NO2) attached to a benzene ring, along with a hydroxyl group (OH) . The specific molecular structure of “this compound” would likely include these groups, along with additional groups related to the L-glutamine component.Chemical Reactions Analysis
2,4-DNP is known to exhibit significant nonlinear pharmacokinetics, which may be attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . It’s also known to help move protons across membranes in cells, resulting in a reduction in the production of ATP .Physical And Chemical Properties Analysis
2,4-DNP is a yellow, crystalline solid with a sweet, musty odor . It sublimates, is volatile with steam, and is soluble in most organic solvents as well as aqueous alkaline solutions . The specific physical and chemical properties of “this compound” would likely depend on the properties of the L-glutamine component in addition to those of 2,4-DNP.Scientific Research Applications
Chromatographic Analysis
N2-(2,4-Dinitrophenyl)-L-glutamine has been used in chromatographic studies. Allenmark and Andersson (1986) demonstrated the optical resolution of N-(2,4-dinitrophenyl)-amino acids, including glutamine derivatives, using bovine serum albumin silica columns. This method is significant for analyzing bacterial marker compounds like D-alanine and D-glutamic acid in cell wall hydrolysates (Allenmark & Andersson, 1986).
Peptide Studies
Loudfoot and Chan (1967) extended their research on 2,4-dinitrophenyl peptides to include this compound. They found that electrophoresis and thin-layer chromatography were effective in separating and purifying these peptides, contributing to our understanding of their properties and potential applications (Loudfoot & Chan, 1967).
Immunological Research
This compound has been involved in immunological studies. Bullock, Katz, and Benacerraf (1975) explored its role in inducing T lymphocyte responses, revealing significant operational differences in tolerance mechanisms between T and B lymphocytes (Bullock et al., 1975).
Glutamine Research
Research by Lacey and Wilmore (2009) on glutamine, a component of this compound, highlights its unique role in cell metabolism and potential as a conditionally essential amino acid in critically ill patients (Lacey & Wilmore, 2009).
Hapten-Specific Tolerance
Katz, Davie, Paul, and Benacerraf (1971) investigated the administration of nonimmunogenic 2,4-dinitrophenyl conjugates, including those of glutamine, in inducing hapten-specific tolerance. This research contributes to our understanding of antibody responses and immunological tolerance (Katz et al., 1971).
Mechanism of Action
Safety and Hazards
2,4-DNP is considered hazardous. It’s flammable, harmful if swallowed, and can cause severe skin burns and eye damage . It’s also toxic to aquatic life . The safety and hazards of “N2-(2,4-Dinitrophenyl)-L-glutamine” would likely depend on these hazards, as well as any additional hazards associated with the L-glutamine component.
properties
IUPAC Name |
5-amino-2-(2,4-dinitroanilino)-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O7/c12-10(16)4-3-8(11(17)18)13-7-2-1-6(14(19)20)5-9(7)15(21)22/h1-2,5,8,13H,3-4H2,(H2,12,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIFDVJRECUYJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1602-41-1 | |
Record name | NSC89620 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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